Clinical Candidate Enablement: The 3,5-Regioisomer as the Exclusive Precursor to a Potent PD-1/PD-L1 Pharmacophore
The (5-cyanopyridin-3-yl)methoxy fragment, constructed via alkylation of the free amine derived from Boc-deprotection of tert-butyl N-(5-cyanopyridin-3-yl)carbamate, is an essential pharmacophoric element in a series of 4-phenylindoline PD-1/PD-L1 inhibitors. The two most potent compounds in this series, M17 and M23, bear this exact fragment and exhibit IC50 values of 60.1 nM and 53.2 nM, respectively, in a PD-1/PD-L1 disruption assay [1]. Critically, the isomeric (5-cyanopyridin-2-yl)methoxy fragment, which would derive from the 2-yl regioisomer building block, was not reported to yield comparably potent compounds within this chemotype, as the SAR study specifically identified the 3-ylmethoxy substitution as optimal for binding to dimeric PD-L1 [1].
| Evidence Dimension | PD-1/PD-L1 disruption potency of final drug candidates derived from the building block's core scaffold |
|---|---|
| Target Compound Data | Compound M23 (bearing (5-cyanopyridin-3-yl)methoxy): IC50 = 53.2 nM [1] |
| Comparator Or Baseline | Isomeric (5-cyanopyridin-2-yl)methoxy series: not reported active within this chemotype; SAR indicates the 3- vs. 2-position is critical for potency [1] |
| Quantified Difference | M23 IC50 of 53.2 nM vs. inactive/less active 2-yl analogs; substitution at the 3-position is essential for PD-L1 dimer engagement |
| Conditions | PD-1/PD-L1 homogeneous time-resolved fluorescence (HTRF) disruption assay; molecular docking with dimeric PD-L1 [1] |
Why This Matters
Procurement of the correct 3,5-regioisomer directly enables access to a clinically validated pharmacophore class (PD-1/PD-L1 inhibitors with nanomolar potency), a synthetic pathway not accessible from the 2-yl, 4-yl, or 6-yl isomers.
- [1] Meng, Y.; Chu, C.; Niu, X.; Cheng, L.; Wu, D.; Liu, L.; Zhang, S.; Li, T.; Hou, Y.; Liu, Y.; Qin, M. Discovery of 4-phenylindolines containing a (5-cyanopyridin-3-yl)methoxy moiety as potent inhibitors of the PD-1/PD-L1 interaction. Bioorg. Med. Chem. Lett. 2022, 63, 128647. View Source
